molecular formula C9H14OS B1452177 2-Methyl-4-(thiophen-2-yl)butan-2-ol CAS No. 778646-47-2

2-Methyl-4-(thiophen-2-yl)butan-2-ol

Cat. No. B1452177
CAS RN: 778646-47-2
M. Wt: 170.27 g/mol
InChI Key: BXDUZUOSPFRPLM-UHFFFAOYSA-N
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Description

2-Methyl-4-(thiophen-2-yl)butan-2-ol is a biochemical used for proteomics research . It has a molecular formula of C9H14OS and a molecular weight of 170.27 .

Scientific Research Applications

Proteomics Research

2-Methyl-4-(thiophen-2-yl)butan-2-ol: is utilized in proteomics research as a biochemical tool. Its molecular structure, with a thiophene ring and an alcohol functional group, makes it suitable for modifying proteins or peptides during synthesis or labeling . This compound can be used to introduce thiophene moieties into proteins, which can then serve as sites for further chemical reactions or as spectroscopic labels.

Pharmaceutical Synthesis

This compound finds application in the synthesis of pharmaceuticals. For instance, derivatives of thiophene, like 2-Methyl-4-(thiophen-2-yl)butan-2-ol , are used in creating inhibitors for tyrosine kinase 3 (FLT3), which are important in the development of treatments for diseases like acute myeloid leukemia .

Fluorescent Markers for Biopolymers

The thiophene derivative is also instrumental in preparing oligothiophene isothiocyanates, which act as fluorescent markers. These markers are crucial for studying biopolymers, as they allow for the visualization of biological processes at the molecular level .

Analgesic Compound Synthesis

In the field of medicinal chemistry, 2-Methyl-4-(thiophen-2-yl)butan-2-ol is used in the synthesis of analgesic compounds. An example is its role in the production of Sulfentanyl, a potent analgesic used in severe pain management .

Antithrombotic Agents

Another significant application is in the preparation of antithrombotic agents. Compounds like Clopidogrel Hydrogen Sulfate, which is an antiplatelet medication preventing blood clots, are synthesized using thiophene derivatives as key intermediates .

Chemical Research and Education

Due to its unique structure, 2-Methyl-4-(thiophen-2-yl)butan-2-ol serves as an excellent subject for chemical research and education. It provides insights into the reactivity and properties of thiophene-containing compounds and can be used in laboratory experiments to demonstrate various organic synthesis techniques .

Chromatography and Mass Spectrometry

This compound is also relevant in chromatography and mass spectrometry applications. It can be used as a standard or reference compound in the calibration of instruments and in the development of analytical methods for detecting thiophene derivatives in complex mixtures .

Material Science

Lastly, the incorporation of thiophene rings into polymers or other materials can impart unique electronic properties, making 2-Methyl-4-(thiophen-2-yl)butan-2-ol valuable in the field of material science. It can be used to synthesize conductive polymers or organic semiconductors with potential applications in electronics and optoelectronics .

properties

IUPAC Name

2-methyl-4-thiophen-2-ylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OS/c1-9(2,10)6-5-8-4-3-7-11-8/h3-4,7,10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDUZUOSPFRPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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